molecular formula C13H15ClN2O4S B2517407 6-chloro-N-cyclopropyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide CAS No. 866142-51-0

6-chloro-N-cyclopropyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B2517407
CAS No.: 866142-51-0
M. Wt: 330.78
InChI Key: YYNFRYAIQBXHPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-cyclopropyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a benzoxazine derivative characterized by a chloro-substituted aromatic ring, a methylsulfonyl group at position 4, and a cyclopropylcarboxamide moiety at position 2. Benzoxazines are heterocyclic compounds of pharmacological interest due to their structural versatility, enabling interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

6-chloro-N-cyclopropyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O4S/c1-21(18,19)16-7-12(13(17)15-9-3-4-9)20-11-5-2-8(14)6-10(11)16/h2,5-6,9,12H,3-4,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNFRYAIQBXHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(OC2=C1C=C(C=C2)Cl)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-N-cyclopropyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide (CAS: 866142-51-0) is a compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H15ClN2O4SC_{13}H_{15}ClN_{2}O_{4}S with a molar mass of 330.79 g/mol. The structure includes a benzoxazine ring, a cyclopropyl group, and a methylsulfonyl moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC13H15ClN2O4S
Molar Mass330.79 g/mol
CAS Number866142-51-0

Pharmacological Activities

Research indicates that this compound exhibits various biological activities:

The mechanisms through which this compound exerts its effects may involve:

  • Ion Channel Modulation : The compound has been identified as a KCNQ2 opener, which can influence neuronal excitability and may be beneficial in conditions like epilepsy .
  • Signal Transduction Pathways : Potential interactions with inflammatory pathways could lead to reduced cytokine production and inflammation.

Case Study 1: Neuroprotective Activity

In a study examining the effects of similar benzoxazine derivatives on neuronal cells, it was found that these compounds significantly reduced hyperexcitability and had protective effects against excitotoxicity. This suggests that this compound may offer therapeutic benefits in neurological conditions .

Case Study 2: Antitumor Potential

Research on related compounds has indicated significant cytotoxic effects against various cancer cell lines. For instance, derivatives demonstrated enhanced activity when combined with traditional chemotherapeutic agents like doxorubicin. This synergy suggests that this compound could also enhance the efficacy of existing cancer therapies.

Scientific Research Applications

Biological Activities

1. Anticancer Properties
Research indicates that compounds with similar structures to 6-chloro-N-cyclopropyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide may exhibit significant anticancer activities. For instance, studies have shown that related sulfonamide derivatives demonstrate cytotoxic effects against various human cancer cell lines . The unique combination of chlorine and methylsulfonyl groups in this compound may enhance its reactivity and selectivity towards cancer cells.

2. Enzyme Inhibition
The compound has been investigated for its inhibitory effects on key enzymes involved in metabolic disorders. Similar benzoxazine derivatives have been noted for their potential as inhibitors of acetylcholinesterase and α-glucosidase, making them candidates for treating conditions such as Alzheimer's disease and type 2 diabetes mellitus . The presence of the methylsulfonyl group may contribute to increased enzyme binding affinity.

Case Studies

Study Focus Findings
Kasimogullari et al. (2015)Antitumor activityDemonstrated broad-spectrum antitumor effects of sulfonamide derivatives compared to conventional anticancer drugs.
Abbasi et al. (2014a)Alzheimer’s treatmentHighlighted the effectiveness of certain sulfonamides as acetylcholinesterase inhibitors, suggesting potential applications in neurodegenerative diseases.
Fathima et al. (2022)Structure-activity relationshipExplored the design of novel benzoxazole derivatives with anticancer properties, providing insights into the biological activity of similar compounds .

Interaction Studies

Interaction studies have revealed that this compound interacts with various biological targets. These interactions are crucial for understanding its mechanism of action and therapeutic potential .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Carboxylic Acid Derivatives

Compound : 6-Chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (CAS: 866134-42-1)

  • Key Differences : The carboxylic acid group at position 2 replaces the carboxamide, altering polarity and hydrogen-bonding capacity.
  • Properties : Higher acidity (pKa ~3-4) compared to the carboxamide (pKa ~10-12) likely impacts solubility and bioavailability. This compound was discontinued commercially, possibly due to instability or poor pharmacokinetics .

Ester Derivatives

Compound : Ethyl 4-Benzyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (7b)

  • Key Differences : Ethyl ester and benzyl groups replace the cyclopropylcarboxamide and methylsulfonyl.
  • Synthesis : Derived from 3,4-dihydro-1,4-benzoxazine precursors via formylation or cyclization, yielding regioselective 7-formyl products under Vilsmeier conditions .

Hydrazide and Carboxamide Derivatives

Compound : 6-Chloro-4-(methylsulfonyl)-N′-(4-nitrobenzylidene)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide

  • Key Differences : A hydrazide-linked 4-nitrobenzylidene group replaces the cyclopropylcarboxamide.
  • Molecular mass (438.84 g/mol) and extended conjugation may influence binding to aromatic-rich biological targets .

Compound: 6-(Ethylsulfonyl)-4-(methylsulfonyl)-N-morpholino-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

  • Key Differences: Ethylsulfonyl and morpholino substituents replace chloro and cyclopropyl groups.
  • Implications: The morpholino group increases hydrophilicity and hydrogen-bonding capacity, which may improve aqueous solubility compared to the cyclopropyl analog .

Pharmacological and Physicochemical Properties

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
Target Compound C₁₃H₁₄ClN₂O₄S 6-Cl, 4-MeSO₂, N-cyclopropylcarboxamide 354.78 High polarity (methylsulfonyl), steric hindrance (cyclopropyl)
Carboxylic Acid Derivative C₁₀H₁₀ClNO₅S 6-Cl, 4-MeSO₂, 2-COOH 291.71 Discontinued; likely poor stability
Hydrazide Derivative C₁₇H₁₅ClN₄O₆S 6-Cl, 4-MeSO₂, 2-hydrazide-nitrobenzylidene 438.84 Enhanced electrophilicity (nitro group)
Morpholino Derivative C₁₄H₁₈N₂O₆S₂ 6-EtSO₂, 4-MeSO₂, N-morpholino 406.49 Improved solubility (morpholino)
  • Methylsulfonyl vs. Ethylsulfonyl : Methylsulfonyl’s smaller size may reduce steric hindrance in target binding compared to ethylsulfonyl.
  • Cyclopropyl vs. Morpholino: Cyclopropyl’s rigidity may enhance metabolic stability but limit solubility, whereas morpholino improves solubility at the cost of increased molecular weight .

Q & A

Basic: What are the key synthetic strategies for constructing the benzoxazine core in this compound?

The benzoxazine scaffold is typically synthesized via acid-catalyzed cyclization of phenolic derivatives with aldehydes and primary amines. For the target compound:

  • Step 1 : Form the 3,4-dihydro-2H-1,4-benzoxazine ring using a Mannich-type reaction, where chloro-substituted phenol reacts with formaldehyde and cyclopropylamine under reflux in ethanol.
  • Step 2 : Introduce the methylsulfonyl group via nucleophilic substitution or oxidation of a thioether intermediate (e.g., using oxone in aqueous acetone).
  • Step 3 : Carboxamide formation is achieved through coupling reactions (e.g., EDC/HOBt-mediated activation) with cyclopropylamine.
    Reference : Comparative methods for dehydrosulfurization and cyclization in related benzoxazines are detailed in .

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • 1H/13C NMR : Assign signals for the cyclopropyl group (δ ~0.5–1.5 ppm), methylsulfonyl (δ ~3.3 ppm for CH3), and benzoxazine protons (δ ~4.2–4.5 ppm for CH2). Overlapping signals may require 2D techniques like COSY or HSQC .
  • IR Spectroscopy : Confirm sulfonyl (S=O stretching at ~1150–1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₃H₁₅ClN₂O₄S).
    Reference : X-ray crystallography (e.g., Acta Crystallographica data ) resolves stereochemical ambiguities.

Advanced: How can reaction conditions be optimized to minimize side products during cyclopropane ring formation?

  • Temperature Control : Maintain ≤0°C during cyclopropane coupling to prevent ring-opening side reactions .
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Catalyst Screening : Test palladium or copper catalysts for regioselective C–N bond formation.
    Data Contradiction : Conflicting yields reported in similar reactions (e.g., 60% vs. 85%) may arise from trace moisture—strict anhydrous conditions (e.g., molecular sieves) are critical.

Advanced: How can overlapping NMR signals from the methylsulfonyl and benzoxazine groups be resolved?

  • 2D NMR : HSQC correlates 1H and 13C signals, distinguishing CH2 groups in the benzoxazine ring (δC ~65–70 ppm) from methylsulfonyl (δC ~45 ppm).
  • Solvent Optimization : Use deuterated DMSO to enhance signal splitting.
  • Variable Temperature NMR : Elevate temperature to reduce rotational barriers and sharpen signals.
    Reference : Multi-step characterization protocols from pharmacological studies validate this approach.

Basic: What are common impurities in the synthesis, and how are they identified?

  • Byproducts : Unreacted chloro-precursor (detected via TLC, Rf ~0.3 in ethyl acetate/hexane).
  • Oxidation Byproducts : Sulfoxide derivatives (identified by LC-MS with m/z +16).
  • Purification : Column chromatography (silica gel, gradient elution) or preparative HPLC (C18 column, acetonitrile/water).
    Reference : Impurity profiling methods from sulfonamide syntheses apply here.

Advanced: What mechanistic insights exist for sulfonamide group introduction in benzoxazine derivatives?

  • Kinetic Studies : Pseudo-first-order kinetics under basic conditions (e.g., NaH in THF) suggest nucleophilic aromatic substitution (SNAr) at the para position.
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict activation barriers for sulfonation, favoring electron-deficient aromatic rings.
  • Isotopic Labeling : 34S-labeled reagents track sulfonyl group incorporation via MS/MS fragmentation.
    Reference : Mechanistic analyses of dehydrosulfurization provide a framework.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.